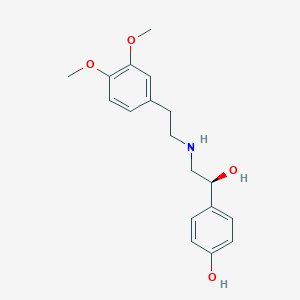
R(-)-Denopamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R(-)-Denopamine: is a chiral compound that acts as a selective beta-1 adrenergic receptor agonist. It is primarily used for its cardiotonic properties, meaning it can increase the force of heart muscle contractions without significantly affecting heart rate. This makes it useful in the treatment of certain heart conditions, such as heart failure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of R(-)-Denopamine typically involves the resolution of racemic denopamine or the asymmetric synthesis using chiral catalysts. One common method includes the use of chiral amines or chiral acids to resolve the racemic mixture into its enantiomers. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques or the use of biocatalysts to achieve the desired enantiomeric purity. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: R(-)-Denopamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
R(-)-Denopamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and asymmetric synthesis.
Biology: Researchers use it to study beta-1 adrenergic receptor interactions and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating heart conditions and its role in cardiotonic drug development.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
R(-)-Denopamine exerts its effects by selectively binding to beta-1 adrenergic receptors, which are primarily located in the heart. This binding activates adenylate cyclase via G-protein coupling, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in increased calcium influx into cardiac cells. This calcium influx enhances the contractility of the heart muscle, thereby exerting its cardiotonic effects.
Vergleich Mit ähnlichen Verbindungen
Dobutamine: Another beta-1 adrenergic agonist used for its cardiotonic effects.
Isoproterenol: A non-selective beta-adrenergic agonist with broader effects on heart rate and contractility.
Xamoterol: A partial beta-1 adrenergic agonist with similar cardiotonic properties.
Uniqueness: R(-)-Denopamine is unique in its high selectivity for beta-1 adrenergic receptors and its ability to increase cardiac contractility without significantly affecting heart rate. This makes it particularly useful in clinical settings where precise control over heart function is required.
Eigenschaften
Molekularformel |
C18H23NO4 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
VHSBBVZJABQOSG-MRXNPFEDSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)CCNC[C@H](C2=CC=C(C=C2)O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC |
Synonyme |
(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol 1-(p-hydroxyphenyl)-2-((3,4-dimethoxyphenethyl)amino)ethanol denopamine TA 064 TA-064 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















